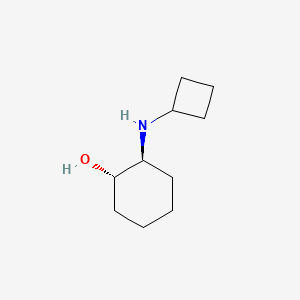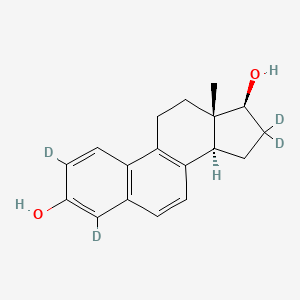
17beta-DIHYDROEQUILIN-2,4,16,16-D4
Vue d'ensemble
Description
17beta-DIHYDROEQUILIN-2,4,16,16-D4, also referred to as DHEQ-D4, is a synthetic estrogen. It is a 17beta-hydroxy steroid and a 3-hydroxy steroid , functionally related to an androstane .
Molecular Structure Analysis
The molecular formula of this compound is C18H20O2. Its molecular weight is 272.4 g/mol. The structure of this compound is related to that of 17beta-estradiol .Applications De Recherche Scientifique
Interaction with Estrogen Receptors
17beta-Dihydroequilin interacts variably with estrogen receptors ERalpha and ERbeta. It's one of several estrogens exhibiting functional activity in cells transfected with these receptors, highlighting its potential role in hormone replacement therapy targeting specific tissues where ERbeta is predominant (Bhavnani, Tam, & Lu, 2008).
Inflammatory Response Modulation
17beta-Dihydroequilin demonstrates the capability to counteract interleukin-1alpha induced expression of inflammatory mediators in human endothelial cells, suggesting its potential in inflammation management. It inhibits the IL-1alpha-induced production of IL-6, IL-8, and MCP-1, revealing its anti-inflammatory properties (Demyanets et al., 2006).
Crystal Structure Analysis
The crystal structure of 17alpha-Dihydroequilin, closely related to 17beta-Dihydroequilin, has been analyzed using synchrotron X-ray powder diffraction data. This research contributes to understanding the molecular structure of similar compounds (Kaduk, Gindhart, & Blanton, 2017).
Hormone Replacement Therapy Components
17beta-Dihydroequilin is a component of conjugated equine estrogens used in hormone replacement therapy. Studies on its structural differences from 17beta-estradiol reveal unique biological activities and interactions with estrogen receptors, important for HRT formulation (Hsieh et al., 2008).
Neuroprotective Effects
Research has shown that 17beta-Dihydroequilin and related equine estrogens exhibit neuroprotective effects against oxidized low-density lipoprotein-induced neuronal cell death. This finding suggests potential applications in neurodegenerative disease prevention or treatment (Berco & Bhavnani, 2001).
Mécanisme D'action
Target of Action
The primary target of 17beta-DIHYDROEQUILIN-2,4,16,16-D4 is the estrogen receptors (ERs), specifically ERα and ERβ . These receptors play a crucial role in the regulation of many biological processes, including reproductive development and function, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
this compound acts as an agonist of the estrogen receptors . It binds to these receptors and activates them, leading to a series of cellular responses. In terms of relative binding affinity for the ERs, this compound has about 113% and 108% of that of estradiol for the ERα and ERβ, respectively .
Biochemical Pathways
Upon activation by this compound, the estrogen receptors modulate the transcription of target genes, which can lead to various downstream effects. These effects depend on the specific target tissues and cells. For example, in the uterus and vagina, this compound shows high estrogenic activity .
Pharmacokinetics
The pharmacokinetic properties of this compound are important for understanding its bioavailability. It has about 30% of the relative binding affinity of testosterone for sex hormone-binding globulin (SHBG), relative to 50% for estradiol . The metabolic clearance rate of this compound is 1,250 L/day/m^2, relative to 580 L/day/m^2 for estradiol .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on the specific target tissues. For instance, it has about 83% of the relative potency of conjugated estrogens in the vagina and 200% of the relative potency in the uterus . This indicates that it can have significant effects on these tissues.
Analyse Biochimique
Biochemical Properties
17beta-DIHYDROEQUILIN-2,4,16,16-D4 plays a significant role in biochemical reactions due to its estrogenic activity. It interacts with estrogen receptors (ERs), specifically ERα and ERβ, with high binding affinity. These interactions lead to the activation of estrogen-responsive genes, influencing various physiological processes. The compound also interacts with sex hormone-binding globulin (SHBG), albeit with lower affinity compared to estradiol .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It influences cell signaling pathways by binding to estrogen receptors, leading to the modulation of gene expression. This compound affects cellular metabolism, promoting the proliferation of certain cell types, such as those in the reproductive system. Additionally, it has been observed to impact cell signaling pathways involved in growth and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to estrogen receptors, which triggers a cascade of downstream signaling events. This binding leads to the activation or repression of target genes, depending on the cellular context. The compound can also modulate the activity of enzymes involved in estrogen metabolism, further influencing its biological effects. Changes in gene expression mediated by this compound contribute to its role in regulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, although its potency may decrease due to degradation. Long-term exposure to this compound can lead to sustained changes in gene expression and cellular behavior .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects on reproductive tissues and bone density. Higher doses can lead to adverse effects, including toxicity and disruption of normal hormonal balance. Threshold effects have been observed, where specific dosages elicit maximal biological responses, beyond which further increases in dosage do not enhance the effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to estrogen metabolism. It interacts with enzymes such as aromatase and 17β-hydroxysteroid dehydrogenase, which are crucial for the biosynthesis and conversion of estrogens. These interactions influence the metabolic flux and levels of various estrogenic metabolites, contributing to the compound’s overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to bind to sex hormone-binding globulin, which facilitates its transport in the bloodstream. Within cells, it can localize to the nucleus, where it exerts its effects on gene expression. The distribution of this compound is influenced by its affinity for various cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity. It is primarily localized in the nucleus, where it interacts with estrogen receptors to regulate gene expression. Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments. These localization patterns are essential for the compound’s function in modulating cellular processes .
Propriétés
IUPAC Name |
(13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17-,18-/m0/s1/i3D,7D2,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWZPRVUQHMJFF-GLZVTCTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(C=CC3=C2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1474176.png)

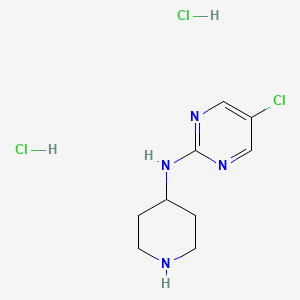

![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/no-structure.png)

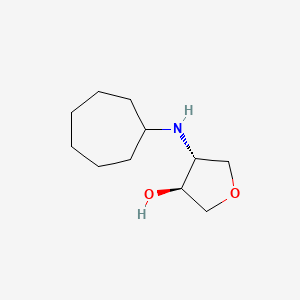
![(3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol](/img/structure/B1474187.png)
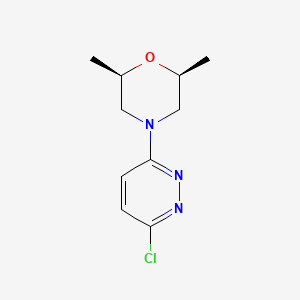

![(1R,2R)-2-[(4-aminophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474194.png)
![(1S,2S)-2-[(4-aminophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474195.png)
